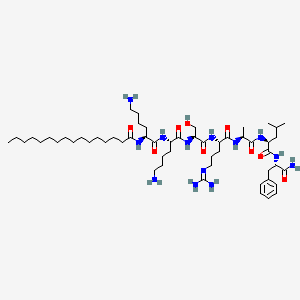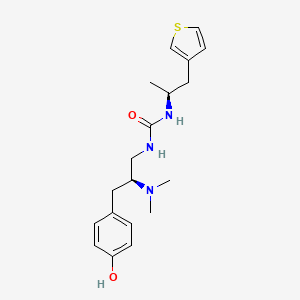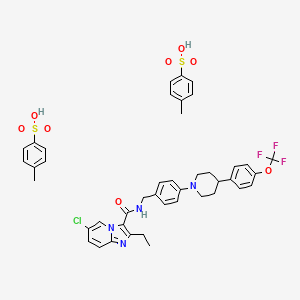
Retagliptin
Übersicht
Beschreibung
Retagliptin ist ein Dipeptidylpeptidase-4 (DPP-4)-Inhibitor, der zur Behandlung von Typ-2-Diabetes mellitus untersucht wurde . Es wirkt durch Hemmung des Enzyms DPP-4, das für den Abbau von Inkretin-Hormonen wie Glucagon-like Peptide-1 (GLP-1) und Glucose-abhängigem insulinotropen Polypeptid (GIP) verantwortlich ist. Durch die Hemmung von DPP-4 erhöht this compound die Spiegel dieser Hormone, was zu einer verbesserten glykämischen Kontrolle führt .
Wirkmechanismus
- Role : DPP-4 is responsible for the degradation of incretin hormones, such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .
- Beneficial Effects : By prolonging the half-life of these incretin hormones, Retagliptin enhances insulin secretion and suppresses glucagon release .
- Molecular and Cellular Effects : this compound’s action leads to glucose-dependent increases in insulin secretion and decreases in glucagon levels. These effects contribute to better blood sugar control .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Retagliptin plays a significant role in biochemical reactions by inhibiting DPP-4, an enzyme that hydrolyzes the incretin hormone . This inhibition leads to an increase in the plasma concentration of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-like polypeptide (GIP) . These interactions contribute to the regulation of blood glucose levels .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function by increasing the release of insulin in a glucose-dependent manner and decreasing glucagon, thereby reducing blood glucose . In melanocytes, this compound has been shown to induce melanophagy, a process that leads to the clearance of melanosome, a membrane-bound organelle central to the storage and transport of melanin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DPP-4, inhibiting the enzyme’s ability to hydrolyze the incretin hormone . This results in an increased plasma concentration of active GLP-1 and GIP, which in turn increases the release of insulin in a glucose-dependent manner and decreases glucagon .
Temporal Effects in Laboratory Settings
It is known that this compound has a stable therapeutic effect, providing stable blood sugar management for diabetic patients .
Metabolic Pathways
This compound is involved in the incretin hormone metabolic pathway . By inhibiting DPP-4, this compound prevents the hydrolysis of the incretin hormone, leading to an increase in the plasma concentration of active GLP-1 and GIP .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Retagliptin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsstoffen. Zu den wichtigsten Schritten gehören die Bildung des Imidazopyrazinkerns, die Einführung der Trifluormethylgruppe und die Kupplung des Aminosäurederivats . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid und verschiedener Lösungsmittel, darunter Dimethylformamid und Tetrahydrofuran .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen . Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Retagliptin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um verschiedene Metaboliten zu bilden, darunter Retagliptinsäure.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring oder am Imidazopyrazinkern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen umfassen typischerweise die Verwendung von Halogenierungsmitteln und Nucleophilen unter basischen Bedingungen.
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten und Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Retagliptin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym DPP-4 hemmt, das für den Abbau von Inkretin-Hormonen wie GLP-1 und GIP verantwortlich ist . Durch die Hemmung von DPP-4 erhöht this compound die Spiegel dieser Hormone, was zu einer erhöhten Insulinsekretion und einer verringerten Glucagonfreisetzung in glucoseabhängiger Weise führt . Dies führt zu einer verbesserten glykämischen Kontrolle und zu niedrigeren Blutzuckerspiegeln .
Vergleich Mit ähnlichen Verbindungen
Retagliptin gehört zu einer Klasse von Verbindungen, die als DPP-4-Inhibitoren bekannt sind. Zu anderen ähnlichen Verbindungen gehören:
Sitagliptin: Ein weiterer DPP-4-Inhibitor mit einem ähnlichen Wirkmechanismus.
Vildagliptin: Ein DPP-4-Inhibitor, der auch die Inkretin-Hormone als Ziel hat.
Alogliptin: Ein pyromidindion-basierter DPP-4-Inhibitor.
Saxagliptin: Eine Cyanopyrrolidide-Verbindung, die DPP-4 hemmt.
Linagliptin: Ein xanthin-basierter DPP-4-Inhibitor.
This compound ist einzigartig in seiner spezifischen chemischen Struktur, die eine Trifluormethylgruppe und einen Imidazopyrazinkern umfasst . Diese Struktur trägt zu seiner Potenz und Selektivität als DPP-4-Inhibitor bei .
Eigenschaften
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIAMRXFUJLYEF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174122-54-3 | |
| Record name | Retagliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RETAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)


